molecular formula C19H24N2O4S B3918538 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide

Cat. No.: B3918538
M. Wt: 376.5 g/mol
InChI Key: AYMLKKNPRIXCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and as antimicrobial agents.

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyaniline with benzenesulfonyl chloride to form the intermediate 2-methoxy-N-(benzenesulfonyl)aniline. This intermediate is then reacted with butan-2-ylacetyl chloride under basic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH balance within cancer cells, leading to cell death . Additionally, its antimicrobial activity is attributed to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes .

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide can be compared with other benzenesulfonamide derivatives:

The uniqueness of this compound lies in its specific structural features that confer high potency and selectivity as an enzyme inhibitor and antimicrobial agent.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-15(2)20-19(22)14-21(17-12-8-9-13-18(17)25-3)26(23,24)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMLKKNPRIXCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.